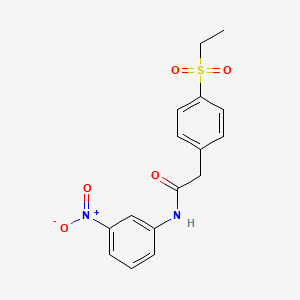

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide

描述

2-(4-(Ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by an ethylsulfonyl group at the para position of the phenyl ring and a nitro substituent at the meta position of the anilide moiety.

属性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-8-6-12(7-9-15)10-16(19)17-13-4-3-5-14(11-13)18(20)21/h3-9,11H,2,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRJQNKBHDLDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the nitration of acetanilide to introduce the nitro group. This is followed by the sulfonation of the phenyl ring to attach the ethylsulfonyl group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

化学反应分析

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers.

作用机制

The mechanism by which 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Sulfonyl Group Variations

- Morpholinosulfonyl vs. Ethylsulfonyl: Compounds like N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p, ) exhibit antiviral activity against COVID-17.

- Methylsulfonyl vs.

Nitro Group Positional Isomerism

- 3-Nitro vs. 4-Nitro : The target compound’s nitro group at the 3-position (meta) contrasts with N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide (), where the nitro group at the 4-position (para) may alter electronic distribution and binding affinity in biological systems .

Structural Analogs with Heterocyclic Modifications

- Triazolylsulfanyl Derivatives: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (14, ) incorporates a triazole ring, enhancing π-π stacking interactions. Its higher melting point (272.9–273.9°C) compared to ethylsulfonyl analogs suggests increased thermal stability due to rigid heterocyclic frameworks .

- Thienopyrimidinone Derivatives: 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide () demonstrates how fused heterocycles (thienopyrimidinone) can modulate solubility and optical properties, though its sulfanyl linkage differs from the target compound’s sulfonyl group .

Physicochemical and Spectral Comparisons

Table 1: Key Physical and Spectral Properties of Selected Analogs

*Calculated based on molecular formula.

生物活性

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide is a compound belonging to the class of substituted phenylacetamides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 320.36 g/mol

The presence of the ethylsulfonyl and nitrophenyl groups suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

Research indicates that substituted phenylacetamides can exhibit a variety of mechanisms, including:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA) .

- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells, which is crucial for their potential use in cancer therapy .

- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial properties against various pathogens .

Anticancer Activity

The anticancer potential of 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide has been studied in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

- IC Values: Preliminary data indicate that the compound exhibits significant cytotoxicity with IC values ranging from 1.85 to 6.31 µM across different cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

- Tested Bacteria : Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Inhibition Concentration : Effective inhibition was observed at concentrations around 50 μg/mL, with notable selectivity against pathogenic strains .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kreutter et al. (2009) | Identified N-substituted phenylacetamides as potent protease inhibitors, suggesting similar potential for the target compound. |

| Ahmad et al. (2013) | Reported antioxidant properties for related compounds, indicating possible protective effects in cellular models. |

| Hussein et al. (2019) | Demonstrated that sulfonamide-acetamide derivatives can inhibit DHFR effectively, hinting at the therapeutic utility of the target compound in cancer treatment. |

常见问题

Q. What are the recommended synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes : Multi-step protocols are common. For example, sulfonamide-containing acetamides (like AZD8931 in ) are synthesized via condensation of substituted phenols with sulfonyl chlorides, followed by acetylation. Adapting this, 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide could involve:

- Intermediate Characterization : Use IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N=O, ~1520–1350 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic proton environments and acetamide carbonyl signals (~168–170 ppm) .

Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

- Primary Techniques :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonyl and nitro group geometry) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- NMR Spectroscopy : ¹H NMR distinguishes aromatic protons (e.g., para-substituted phenyl vs. meta-nitrophenyl). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .

- Complementary Methods : Elemental analysis (%C, H, N) ensures stoichiometric purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at –20°C in amber vials to prevent photodegradation (nitro groups are light-sensitive). Use desiccants to avoid hydrolysis .

- Handling : Work under inert atmospheres (N₂/Ar) to minimize oxidation. Use PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can low synthetic yields of this compound be addressed through reaction optimization?

Methodological Answer:

- Yield Optimization Strategies :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .

- Temperature Control : Stepwise heating (e.g., 60°C for acetylation, reflux for coupling) reduces side reactions .

- Monitoring : TLC/HPLC tracks reaction progress. Isolate intermediates via column chromatography to minimize impurities .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Data Reconciliation :

- Cross-Validation : Compare experimental IR/NMR with computational predictions (DFT for vibrational modes; NMR chemical shift calculators like ACD/Labs) .

- Crystallographic Refinement : Resolve ambiguous NOE signals or coupling constants using X-ray-derived torsion angles .

- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals (e.g., aromatic regions) .

Q. How can computational modeling predict reactivity and guide experimental synthesis?

Methodological Answer:

- Computational Workflow :

- Reaction Pathway Simulation : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states for sulfonation/acetylation steps .

- Density Functional Theory (DFT) : Predict regioselectivity (e.g., nitro group orientation) and thermodynamic stability of intermediates .

- Machine Learning : Train models on similar acetamide syntheses to optimize reaction conditions (solvent, catalyst, temperature) .

- Validation : Compare computed spectra (IR, NMR) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。